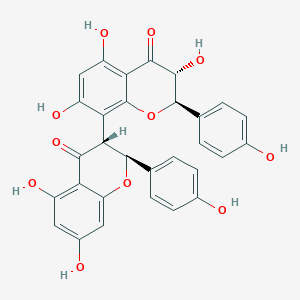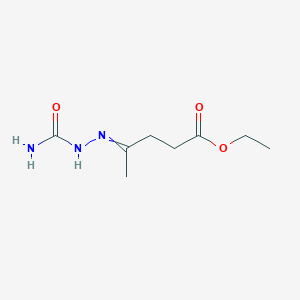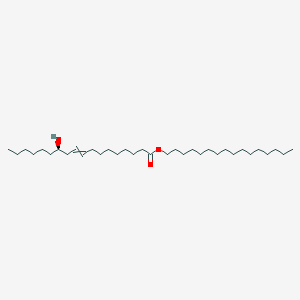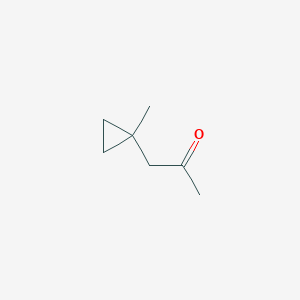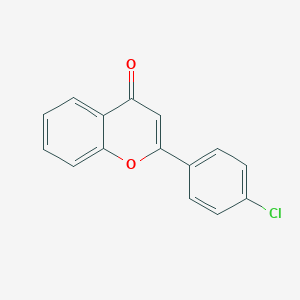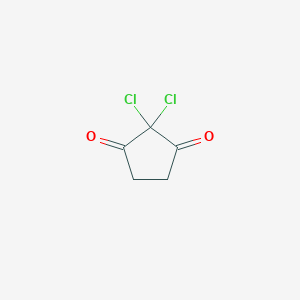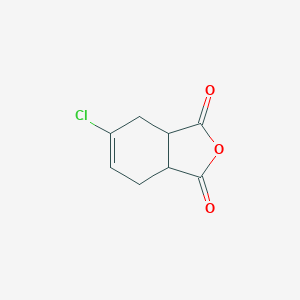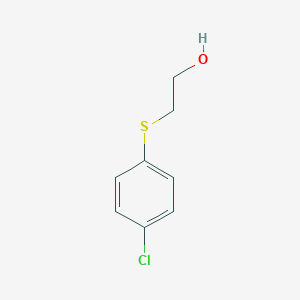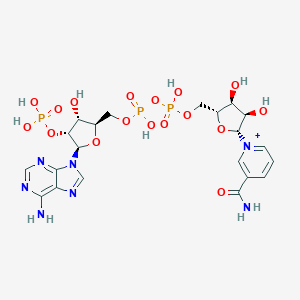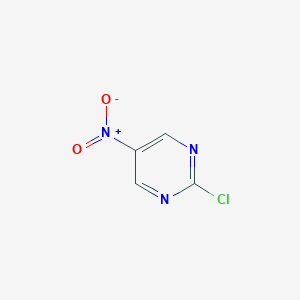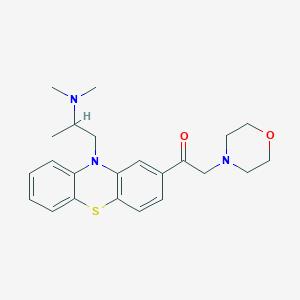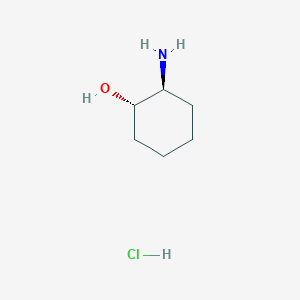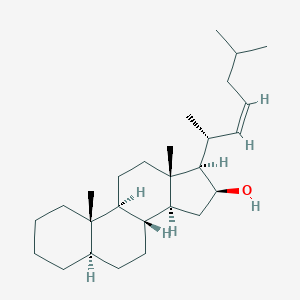
5alpha-Cholest-22-en-16beta-ol, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Cholest-22-en-16beta-ol, (Z)-, also known as 22-hydroxycholesterol, is a naturally occurring cholesterol metabolite that has been found to play a critical role in various biological processes. This compound has been identified as a potent regulator of cholesterol homeostasis and has been implicated in several physiological and pathological conditions.
Mécanisme D'action
5alpha-Cholest-22-en-16beta-ol, (Z)-, exerts its effects through several mechanisms. It has been shown to activate the liver X receptor (LXR), a nuclear receptor that regulates cholesterol metabolism. Activation of LXR leads to the upregulation of genes involved in cholesterol efflux and the downregulation of genes involved in cholesterol synthesis. Additionally, it has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
5alpha-Cholest-22-en-16beta-ol, (Z)-, has been found to have several biochemical and physiological effects. It has been shown to increase the efflux of cholesterol from macrophages, leading to a decrease in foam cell formation, a hallmark of atherosclerosis. Additionally, it has been found to reduce the accumulation of amyloid-beta, a protein that is implicated in the pathogenesis of Alzheimer's disease, in the brain. It has also been shown to protect against oxidative stress and to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5alpha-Cholest-22-en-16beta-ol, (Z)-, in lab experiments is that it is a naturally occurring compound that is readily available. Additionally, it has been extensively studied, and its mechanisms of action are well understood. However, one of the limitations of using this compound is that it is not very stable and can degrade over time, leading to inconsistent results.
Orientations Futures
There are several future directions for research on 5alpha-Cholest-22-en-16beta-ol, (Z)-. One area of interest is its potential as a therapeutic target for the treatment of atherosclerosis and other cardiovascular diseases. Additionally, its role in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders is an area of active research. Finally, its anti-inflammatory and neuroprotective properties make it a potential candidate for the treatment of various inflammatory and neurological conditions.
Méthodes De Synthèse
5alpha-Cholest-22-en-16beta-ol, (Z)-, can be synthesized through a multistep process starting from cholesterol. The first step involves the oxidation of cholesterol to 5alpha-Cholest-22-en-16beta-ol, (Z)-olesterol using a combination of pyridinium chlorochromate and pyridine. This is followed by the reduction of the keto group at position 16 using sodium borohydride to obtain the final product.
Applications De Recherche Scientifique
5alpha-Cholest-22-en-16beta-ol, (Z)-, has been extensively studied for its role in various biological processes. It has been found to be a potent regulator of cholesterol homeostasis, and its levels have been shown to be altered in several pathological conditions such as atherosclerosis, Alzheimer's disease, and cancer. Additionally, it has been found to have anti-inflammatory and neuroprotective properties.
Propriétés
Numéro CAS |
14949-11-2 |
|---|---|
Nom du produit |
5alpha-Cholest-22-en-16beta-ol, (Z)- |
Formule moléculaire |
C27H46O |
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
(5R,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-17-[(Z,2R)-6-methylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)25-24(28)17-23-21-13-12-20-11-6-7-15-26(20,4)22(21)14-16-27(23,25)5/h8,10,18-25,28H,6-7,9,11-17H2,1-5H3/b10-8-/t19-,20-,21-,22+,23+,24+,25+,26+,27+/m1/s1 |
Clé InChI |
HXPUAWPXMDKAMW-QOEZJERISA-N |
SMILES isomérique |
C[C@H](/C=C\CC(C)C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C)O |
SMILES |
CC(C)CC=CC(C)C1C(CC2C1(CCC3C2CCC4C3(CCCC4)C)C)O |
SMILES canonique |
CC(C)CC=CC(C)C1C(CC2C1(CCC3C2CCC4C3(CCCC4)C)C)O |
Synonymes |
(Z)-5α-Cholest-22-en-16β-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



